molecular formula C7H8BrN B1523912 3-Bromo-2-ethylpyridine CAS No. 38749-81-4

3-Bromo-2-ethylpyridine

Cat. No. B1523912
CAS RN: 38749-81-4
M. Wt: 186.05 g/mol
InChI Key: MEBNLBHILOYVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

3-Bromo-2-ethylpyridine can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3-Bromo-2-ethylpyridine can undergo various chemical reactions. For instance, it can form 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .


Physical And Chemical Properties Analysis

3-Bromo-2-ethylpyridine is a liquid at room temperature .

Scientific Research Applications

Synthesis of Pyridine Derivatives

3-Bromo-2-ethylpyridine: is a valuable intermediate in the synthesis of various pyridine derivatives. These derivatives are synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which are pivotal in the development of compounds with potential applications in medicinal chemistry .

Liquid Crystal Technology

The compound’s derivatives can serve as chiral dopants for liquid crystals. The molecular structure and electrostatic potential of these derivatives make them suitable candidates for influencing the properties of liquid crystal displays, which are used in a wide range of electronic devices .

Biological Activities

Pyridine derivatives synthesized from 3-Bromo-2-ethylpyridine have been studied for various biological activities. For instance, they have shown potential in anti-thrombolytic activities, which could be significant in the treatment of blood clots .

Biofilm Inhibition

Research has indicated that certain pyridine derivatives exhibit biofilm inhibition properties. This application is crucial in preventing the formation of biofilms by bacteria, which is a major concern in medical devices and implants .

Hemolytic Activities

The hemolytic activity of these derivatives is also a field of interest. Hemolysis refers to the rupture of red blood cells, and studying this activity can lead to insights into the interaction of these compounds with biological membranes .

Quantum Mechanical Investigations

3-Bromo-2-ethylpyridine: derivatives are subjects of quantum mechanical studies using Density Functional Theory (DFT). These investigations help understand the electronic properties and reactivity of the molecules, which is essential for designing new materials and drugs .

Safety and Handling

The handling and storage of 3-Bromo-2-ethylpyridine are critical in research settings. It requires specific safety measures due to its hazardous nature, as indicated by its safety data sheet, which outlines precautions like avoiding inhalation and contact with skin or eyes .

Safety and Hazards

3-Bromo-2-ethylpyridine is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

3-bromo-2-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNLBHILOYVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708863
Record name 3-Bromo-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethylpyridine

CAS RN

38749-81-4
Record name 3-Bromo-2-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethylpyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-ethylpyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-ethylpyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-ethylpyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-ethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.